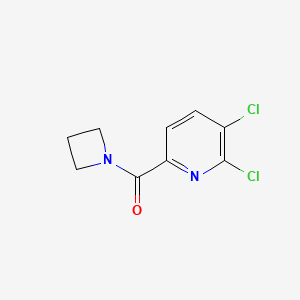

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol

Vue d'ensemble

Description

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While specific synthesis methods for “2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol” are not available, benzimidazole derivatives can be synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using techniques like vibrational spectroscopy and quantum computational analysis . The B3LYP/6-311++G (d,p) basis set is often used for these investigations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are usually in powder form .Applications De Recherche Scientifique

Vibrational Spectroscopy and Quantum Computational Studies

The compound has been studied using vibrational spectroscopy and quantum computational methods to understand its optimized geometrical structure, electronic, and vibrational features . These studies are crucial for predicting the behavior of the compound in various environments and can be applied in materials science for the development of new materials with specific vibrational properties.

Molecular Docking Studies

Molecular docking studies have been conducted on this compound to predict its binding to proteins . This application is significant in drug discovery and development, where understanding the interaction between small molecules and proteins can lead to the creation of new pharmaceuticals.

Nonlinear Optical (NLO) Properties

The compound’s first-order hyperpolarizability has been computed to predict its NLO characteristics . This property is important for the development of optical materials used in telecommunications, laser technology, and information processing.

Antioxidant Activity

Benzimidazole derivatives, including this compound, have been synthesized and tested for their antioxidant activity . Antioxidants are vital in pharmacology for their role in protecting the body from damage caused by free radicals.

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated against various bacterial and yeast strains . This application is crucial in the medical field for the development of new antibiotics and antifungal agents.

Synthesis and Characterization

The compound has been synthesized and characterized through various techniques such as NMR and IR spectroscopy . This fundamental research is essential for the chemical industry to produce and verify the purity and structure of chemical compounds.

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGDWTMPWISXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618356 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,3-benzodiazol-2-yl)-4-methylphenol | |

CAS RN |

14225-73-1 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-methylcyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)